molecular formula C21H19ClN2O4S B297922 methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Cat. No. B297922
M. Wt: 430.9 g/mol
InChI Key: MKEOJIVWPDXRRH-OKZFSLEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as MCBMT, is a synthetic compound that belongs to the thiazolidinone class of compounds. It has been widely studied for its potential applications in scientific research, particularly in the areas of medicinal chemistry and drug discovery.

Mechanism of Action

The exact mechanism of action of methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease processes. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens. It has also been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators. Additionally, it has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate for lab experiments is its potent biological activity, which makes it a useful tool for studying various disease processes. However, one of the limitations of methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is its relatively complex synthesis, which may limit its availability for some researchers.

Future Directions

There are several potential future directions for research on methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One area of interest is the development of new derivatives of methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate with improved biological activity and pharmacokinetic properties. Another area of interest is the investigation of the potential use of methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate and its potential interactions with other drugs and biological systems.

Synthesis Methods

The synthesis of methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 5-chloro-2-methoxybenzaldehyde with ethyl acetoacetate to form the corresponding chalcone intermediate. This intermediate is then reacted with 2-mercaptobenzoic acid to form the thiazolidinone ring, resulting in the formation of methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate.

Scientific Research Applications

Methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use as a lead compound in the development of new drugs for the treatment of various diseases.

properties

Product Name

methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Molecular Formula

C21H19ClN2O4S

Molecular Weight

430.9 g/mol

IUPAC Name

methyl 4-[[(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C21H19ClN2O4S/c1-4-24-19(25)18(12-14-11-15(22)7-10-17(14)27-2)29-21(24)23-16-8-5-13(6-9-16)20(26)28-3/h5-12H,4H2,1-3H3/b18-12+,23-21?

InChI Key

MKEOJIVWPDXRRH-OKZFSLEBSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Cl)OC)/SC1=NC3=CC=C(C=C3)C(=O)OC

SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OC)SC1=NC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OC)SC1=NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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